molecular formula C4H9N5 B1614475 1-propyl-1H-tetrazol-5-amine CAS No. 5340-04-5

1-propyl-1H-tetrazol-5-amine

Cat. No.: B1614475
CAS No.: 5340-04-5
M. Wt: 127.15 g/mol
InChI Key: RUCUYFVAKOESSN-UHFFFAOYSA-N
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Description

1-propyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The compound’s structure consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it highly stable and versatile .

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-tetrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects . Additionally, this compound can form stable complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, this compound can bind to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with metal ions, forming stable complexes that can influence its biochemical properties and interactions with other biomolecules . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase activity . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with biomolecules . The metabolic flux of this compound can be affected by factors such as enzyme activity and the availability of cofactors, which can influence its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, allowing it to accumulate in certain tissues . The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound can also be affected by its interactions with other biomolecules, which can direct it to specific subcellular sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-tetrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields the desired tetrazole derivative with good efficiency .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize environmental impact while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-propyl-1H-tetrazol-5-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propyl-1H-tetrazol-5-amine stands out due to its unique propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different applications and potential therapeutic uses .

Properties

IUPAC Name

1-propyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCUYFVAKOESSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277699
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-04-5
Record name NSC3612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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